molecular formula C19H24N2O2S B11344608 2-(3-methylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

2-(3-methylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B11344608
M. Wt: 344.5 g/mol
InChI Key: OFQMLNZWFKSKHE-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 3-methylphenoxy group, a pyrrolidinyl group, and a thiophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the 3-methylphenoxy group: This can be achieved by reacting 3-methylphenol with an appropriate halogenating agent to form 3-methylphenyl halide.

    Introduction of the pyrrolidinyl group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions involving pyrrolidine and an appropriate electrophile.

    Formation of the thiophenyl group: Thiophene can be functionalized through various methods, such as halogenation followed by nucleophilic substitution.

    Coupling reactions: The final step involves coupling the 3-methylphenoxy, pyrrolidinyl, and thiophenyl groups to the acetamide backbone under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

Medicine

    Therapeutic Agents: Investigation of its potential as an active pharmaceutical ingredient (API) for treating various diseases.

Industry

    Materials Science: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide: Lacks the thiophenyl group.

    2-(3-methylphenoxy)-N-[2-(thiophen-2-yl)ethyl]acetamide: Lacks the pyrrolidinyl group.

    2-(phenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide: Lacks the methyl group on the phenoxy ring.

Uniqueness

The presence of the 3-methylphenoxy, pyrrolidinyl, and thiophenyl groups in the same molecule imparts unique chemical and biological properties to 2-(3-methylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide. These structural features may enhance its reactivity, binding affinity, and specificity in various applications.

Properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C19H24N2O2S/c1-15-6-4-7-16(12-15)23-14-19(22)20-13-17(18-8-5-11-24-18)21-9-2-3-10-21/h4-8,11-12,17H,2-3,9-10,13-14H2,1H3,(H,20,22)

InChI Key

OFQMLNZWFKSKHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=CS2)N3CCCC3

Origin of Product

United States

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